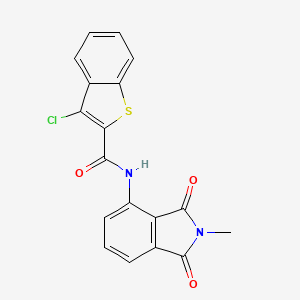

3-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-benzothiophene-2-carboxamide

Description

3-Chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-benzothiophene-2-carboxamide is a synthetic small molecule characterized by a benzothiophene core substituted with a chloro group at position 3 and a carboxamide group linked to a 2-methyl-1,3-dioxo-isoindol-4-yl moiety. The isoindole-1,3-dione fragment, seen in drugs like apremilast (a PDE4 inhibitor for psoriasis), may confer hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name |

3-chloro-N-(2-methyl-1,3-dioxoisoindol-4-yl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2O3S/c1-21-17(23)10-6-4-7-11(13(10)18(21)24)20-16(22)15-14(19)9-5-2-3-8-12(9)25-15/h2-8H,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIVQWQESFGZQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological evaluations, and relevant case studies.

- Molecular Formula : C12H11ClN2O3

- Molecular Weight : 266.68 g/mol

- CAS Number : [specific CAS number not provided in search results]

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, a related compound demonstrated an IC50 value of 6.06 μM against H460 lung cancer cells, indicating significant cytotoxicity . The mechanism involves the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to cell death through pathways involving LC3 and γ-H2AX expression .

Antimicrobial Activity

Compounds in the same chemical family have shown varying degrees of antimicrobial activity. For example, certain 1,2,3-triazole derivatives were noted for their effectiveness against multiple bacterial strains with minimum inhibitory concentrations (MIC) as low as 0.0063 μmol/mL against E. coli . This suggests that similar structural motifs in this compound may confer antimicrobial properties.

Enzyme Inhibition

Research has also focused on the inhibition of cholinesterase enzymes by related compounds. Some derivatives showed strong inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets for Alzheimer's disease treatment . The kinetic studies revealed noncompetitive inhibition patterns for certain derivatives, indicating their potential as therapeutic agents.

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Key Substituent/Modification | CAS Number |

|---|---|---|---|---|

| Target Compound | C₁₉H₁₂ClN₂O₃S | 399.89* | 2-Methyl-1,3-dioxo-isoindol-4-yl | Not Provided |

| 3-Chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide | C₂₀H₁₅ClN₂OS₂ | 398.9 | 4-(2,4-Dimethylphenyl)-thiazol-2-yl | 5701-74-6 |

| 3-Chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide | C₂₃H₁₇ClN₂O₃S₂ | 468.98 | 4-(Dihydroindolylsulfonyl)phenyl | 315248-84-1 |

| 3-Chloro-6-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide | C₁₆H₁₅ClN₂OS₂ | 350.89 | 6-Methyl, thiazol-4-yl-ethyl | D335-2936† |

Notes:

Pharmacological Potential

The isoindole-1,3-dione moiety in the target compound shares structural homology with apremilast, suggesting possible immunomodulatory or anti-inflammatory applications . In contrast, benzothiophene-thiazole hybrids (e.g., 5701-74-6) are often optimized for kinase inhibition (e.g., JAK/STAT pathways) due to thiazole’s metal-coordination capacity .

Physicochemical and ADMET Properties

- Solubility : The target’s isoindole-dione group may improve aqueous solubility compared to purely aromatic analogs (e.g., 315248-84-1), though chloro and benzothiophene groups could offset this by increasing hydrophobicity .

- Melting Points: Not reported for the target compound, but analogs like 5701-74-6 typically exhibit high melting points (>200°C) due to crystalline packing of rigid heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.